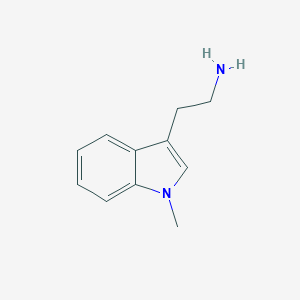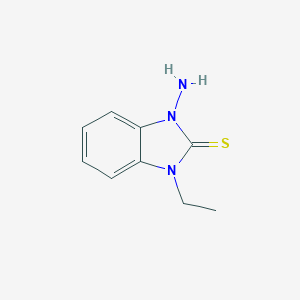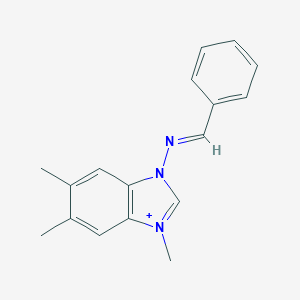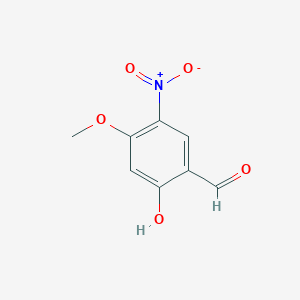
2-(1-methyl-1H-indol-3-yl)ethanamine
概要
説明
“2-(1-methyl-1H-indol-3-yl)ethanamine” is a member of tryptamines . It has the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol . The IUPAC name for this compound is 2-(1-methylindol-3-yl)ethanamine .
Molecular Structure Analysis
The molecular structure of “2-(1-methyl-1H-indol-3-yl)ethanamine” can be represented by the InChI string: InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 . The compound has a 2D structure and a 3D conformer . The structure of this compound has also been studied in complex with Strictosidine Synthase .Chemical Reactions Analysis
The specific chemical reactions involving “2-(1-methyl-1H-indol-3-yl)ethanamine” are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.24 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor .科学的研究の応用
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes with tridentate ligands, including variants related to 2-(1-methyl-1H-indol-3-yl)ethanamine, demonstrate strong DNA binding propensity and induce minor structural changes in DNA. These complexes also exhibit cytotoxic activity against various cancer cell lines, with a noted DNA cleavage activity in the presence of reducing agents due to hydroxyl radicals (Kumar et al., 2012).
Efflux Pump Inhibition
Derivatives of 1-(1H-indol-3-yl)ethanamine, closely related to 2-(1-methyl-1H-indol-3-yl)ethanamine, have been synthesized and evaluated as inhibitors of the NorA efflux pump in Staphylococcus aureus. These derivatives restored the antibacterial activity of ciprofloxacin against resistant strains, showing significant potential as efflux pump inhibitors (Héquet et al., 2014).
Catalytic Activity of Rare-Earth Metal Complexes
Rare-earth metal amido complexes incorporating μ-η5:η1 bonding indolyl and μ3-oxo groups have been synthesized. These complexes, involving variants of 2-(1H-indol-3-yl)ethanamine, display high catalytic activity for the hydrophosphonylation of aldehydes and ketones. This demonstrates a novel approach to prepare α-hydroxy phosphonates (Yang et al., 2014).
Antimicrobial Activity
Novel 2-(1H-indol-3-yl)ethanamine derivatives have shown significant in vitro antibacterial and antifungal activities against a range of pathogens. These derivatives, synthesized through cyclization and subsequent reactions, establish the antimicrobial potential of modifications to the 2-(1H-indol-3-yl)ethanamine scaffold (Kumbhare et al., 2013).
Cytotoxic Effects of Marine Alkaloid Derivatives
Marine bisindole alkaloid derivatives related to 2-(1H-indol-3-yl)ethanamine have demonstrated anticancer properties. Modifications in the chemical structure of these alkaloids have been shown to influence their cytotoxic effects, with certain structural elements being crucial for maintaining pro-apoptotic activity (Burattini et al., 2022).
Antibacterial and Antifungal Activities of Novel Imines
Novel Schiff bases synthesized from tryptamine, closely related to 2-(1-methyl-1H-indol-3-yl)ethanamine, have been characterized and shown to exhibit significant antimicrobial activity against a variety of bacterial and fungal pathogens (Rajeswari & Santhi, 2019).
作用機序
1-Methyltryptamine (1-MT), also known as 2-(1-methylindol-3-yl)ethanamine or 2-(1-methyl-1H-indol-3-yl)ethanamine, is a member of the substituted tryptamine chemical class . This article will discuss its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
1-MT primarily targets the serotonin (5-hydroxytryptamine, 5-HT) transporter (SERT), which is responsible for the inactivation of synaptic 5-HT . SERT is also a target for multiple psychostimulants .
Mode of Action
1-MT is biosynthesized in the human body from tryptamine by certain N-methyltransferase enzymes, such as indolethylamine N-methyltransferase . It interacts with its targets, primarily the serotonin transporter, and can cause changes in the synaptic levels of serotonin .
Biochemical Pathways
The biosynthesis of 1-MT involves the conversion of tryptophan to tryptamine by the enzyme aromatic amino acid decarboxylase (AADC). Tryptamine is then dimethylated to yield N-methyltryptamine (NMT) by indole-N-methyltransferase .
Pharmacokinetics
It is known that orally administered 1-mt appears to produce no psychoactive effects, likely as a result of extensive first-pass metabolism . It may become active upon combination with a monoamine oxidase A inhibitor (MAOI) .
Result of Action
Effects are primarily non-visual .
Action Environment
The action, efficacy, and stability of 1-MT can be influenced by various environmental factors. For instance, the presence of monoamine oxidase inhibitors can enhance the activity of 1-MT . Additionally, the compound’s action may be influenced by the individual’s metabolic rate, the presence of other substances, and the method of administration .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-methylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAGZPJPCKMFBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991164 | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)ethanamine | |
CAS RN |
7518-21-0, 7088-88-2 | |
| Record name | 1-Methyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-ethanamine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007088882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1H-indole-3-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007518210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide an example of a 1-methyltryptamine derivative that exhibits subtype selectivity for melatonin receptors?
A2: Yes, N-butanoyl 5-methoxy-1-methyl-β,β-trimethylenetryptamine (12c) acts as an antagonist at human MT(1) receptors but behaves as an agonist at MT(2) receptors. This difference in activity highlights the impact of specific structural modifications on receptor subtype selectivity. []
Q2: Aside from melatonin receptor interactions, are there other reported reactions involving 1-methyltryptamine?
A3: Yes, 1-methyltryptamine can be synthesized through the reduction of 1,3-dimethyl-3-(β-methylaminoethyl) oxindole using metallic sodium. This reaction highlights the potential of specific chemical transformations to yield 1-methyltryptamine as a product. []
Q3: Has 1-methyltryptamine been identified as a degradation product of any naturally occurring compounds?
A4: Yes, calycanthine, a naturally occurring alkaloid, can be degraded to yield benzoyl-N-methyltryptamine. This degradation pathway involves benzoylation followed by alkali treatment, showcasing a potential connection between 1-methyltryptamine and natural product chemistry. []
Q4: What is the significance of the reaction between 1-methyltryptamine and isochroman-3-ones in synthetic chemistry?
A5: The reaction between 1-methyltryptamine (I) and isochroman-3-ones (like IIa) leads to the formation of hydroxyamides (like IIIa), which can then be converted to β-carbolinium salts (like IVa) using phosphorus oxychloride. This reaction sequence is significant for synthesizing 1-methyl-15,16,17,18,19,20-hexadehydroyohimbane derivatives, demonstrating the utility of 1-methyltryptamine as a building block in organic synthesis. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(E)-phenylmethylidene]-1H-benzimidazol-1-amine](/img/structure/B376746.png)




![3,5-ditert-butyl-N-[4-(dimethylamino)phenyl]-4-hydroxybenzamide](/img/structure/B376755.png)
![4-Nitro-2-[(octadecylimino)methyl]phenol](/img/structure/B376757.png)
![2-Nitro-6-[(octadecylimino)methyl]phenol](/img/structure/B376759.png)

![1-[(3,5-Ditert-butyl-4-hydroxyphenyl)iminomethyl]naphthalen-2-ol](/img/structure/B376761.png)
![2-methyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B376763.png)
![2-Allyl-6-[(octadecylimino)methyl]phenol](/img/structure/B376765.png)

